molecular formula C13H9BrN2 B13931314 5-Bromo-3-(phenylethynyl)pyridin-2-amine

5-Bromo-3-(phenylethynyl)pyridin-2-amine

Cat. No.: B13931314
M. Wt: 273.13 g/mol
InChI Key: PGXQOWSVIDMNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(phenylethynyl)pyridin-2-amine is an organic compound with the molecular formula C13H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a phenylethynyl group at the 3-position, and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(phenylethynyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and optimization of reaction conditions are crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(phenylethynyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to introduce additional substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Sonogashira Coupling: Copper(I) iodide (CuI) as a co-catalyst, along with palladium catalyst and an amine base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Sonogashira coupling can produce complex aromatic compounds .

Scientific Research Applications

5-Bromo-3-(phenylethynyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(phenylethynyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can enhance binding affinity and specificity, while the bromine atom can influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(phenylethynyl)pyridin-2-amine is unique due to the presence of both a phenylethynyl group and a bromine atom, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and a valuable tool in scientific research .

Properties

IUPAC Name

5-bromo-3-(2-phenylethynyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-8-11(13(15)16-9-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXQOWSVIDMNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.